molecular formula C21H22N2O5 B2415877 3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851406-00-3

3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2415877
CAS RN: 851406-00-3
M. Wt: 382.416
InChI Key: UDWGJFPKCJDUNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various publications . For instance, 4-hydroxy-2-quinolones and their synthetic analogous have been synthesized and used in the synthesis of related four-membered to seven-membered heterocycles . Also, a series of novel benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid .

Scientific Research Applications

Synthesis and Chemical Behavior

Compounds with structures similar to 3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide have been the subject of synthesis and chemical behavior studies. For instance, the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines through photocyclization and subsequent chemical reactions showcases the chemical flexibility and potential synthetic utility of methoxy-substituted quinolines and benzamides (Stuart et al., 1987). Such synthetic routes offer a foundation for developing novel compounds with potential applications in medicinal chemistry and materials science.

Pharmacological Potential

The structural motifs present in 3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, particularly the quinoline and benzamide components, are commonly explored for their pharmacological potential. Research into similar compounds, such as the synthesis and evaluation of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), highlights the interest in dimethoxy-substituted quinolines for their possible therapeutic applications (Mizuno et al., 2006). Such studies suggest that derivatives of 3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide could be explored for their potential as bioactive molecules in drug discovery, particularly in targeting specific diseases or conditions.

properties

IUPAC Name

3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-16-6-4-13-10-15(21(25)23-17(13)12-16)8-9-22-20(24)14-5-7-18(27-2)19(11-14)28-3/h4-7,10-12H,8-9H2,1-3H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWGJFPKCJDUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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